molecular formula C11H25Cl2N3O B1441801 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1219979-62-0

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No.: B1441801
CAS No.: 1219979-62-0
M. Wt: 286.24 g/mol
InChI Key: DZSQFJWJHMYLKH-UHFFFAOYSA-N
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Description

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is a compound that features a piperidine and piperazine moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, while piperazine is a six-membered heterocycle with two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through the modulation of signaling pathways that control cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, piperidine derivatives have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced neurotransmission or reduced inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, piperidine derivatives have been shown to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been found to localize in the mitochondria, where they can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine moieties allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is unique due to its combination of both piperidine and piperazine moieties, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in pharmaceutical applications .

Properties

IUPAC Name

2-(4-piperidin-3-ylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c15-9-8-13-4-6-14(7-5-13)11-2-1-3-12-10-11;;/h11-12,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSQFJWJHMYLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

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